molecular formula C20H15ClN4O5 B15014883 (1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B15014883
M. Wt: 426.8 g/mol
InChI Key: AHQRGEMLHBQZBL-WSDLNYQXSA-N
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Description

(1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE is a complex organic compound characterized by its unique structure, which includes both chlorophenyl and dinitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE typically involves the condensation of 4-[(2-chlorophenyl)methoxy]benzaldehyde with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and chlorinated derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.

Scientific Research Applications

(1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its derivatives may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-({4-[(2-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE
  • (1E)-1-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE

Uniqueness

The uniqueness of (1E)-1-({4-[(2-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-(2,4-DINITROPHENYL)HYDRAZINE lies in its specific structural features, such as the presence of both chlorophenyl and dinitrophenyl groups. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15ClN4O5

Molecular Weight

426.8 g/mol

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C20H15ClN4O5/c21-18-4-2-1-3-15(18)13-30-17-8-5-14(6-9-17)12-22-23-19-10-7-16(24(26)27)11-20(19)25(28)29/h1-12,23H,13H2/b22-12+

InChI Key

AHQRGEMLHBQZBL-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl

Origin of Product

United States

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